
タセジナリン
概要
説明
アセチルジナリンは、4-アセチルアミノ-N-(2-アミノフェニル)ベンザミドとしても知られており、元の化合物ジナリンのアセチル化誘導体です。これは、細胞静止作用を持つため、腫瘍学分野で大きな可能性を秘めた低分子です。 アセチルジナリンは、白血病細胞と正常な幹細胞に対して印象的な差を示す活性を示しており、癌治療のための有望な候補となっています .
科学的研究の応用
Acetyldinaline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including leukemia, pancreatic, colon, mammary, prostate, and osteogenic solid tumors
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
アセチルジナリンは、主にヒストン脱アセチル化酵素(HDAC)の阻害によって効果を発揮します。HDACを阻害することにより、アセチルジナリンはヒストンの過アセチル化を誘導し、クロマチン構造と遺伝子発現の変化をもたらします。 これは、癌細胞のG1からSへの移行期の細胞周期の停止とアポトーシスの誘導をもたらします . 関与する分子標的と経路には、細胞増殖、分化、生存に関連する遺伝子の調節が含まれます .
類似化合物の比較
類似化合物
ジナリン: 細胞静止作用を持つアセチルジナリンの母化合物です。
タセジナリン: 同様の抗腫瘍活性を有する別のHDAC阻害剤です
独自性
アセチルジナリンは、アセチル化された構造により、HDACを阻害する能力と、白血病細胞と正常な幹細胞に対する差を示す活性が強化されているため、ユニークです。 これは、他の類似の化合物と比較して、副作用が少なく、標的とした癌療法のための有望な候補となっています .
生化学分析
Biochemical Properties
Acetyldinaline plays a significant role in biochemical reactions by inhibiting histone deacetylase (HDAC) activity. This inhibition leads to an increase in acetylation of histone proteins, which in turn affects gene expression. Acetyldinaline interacts with various enzymes, proteins, and other biomolecules, including HDACs, transcription factors, and co-regulators. The nature of these interactions involves binding to the active site of HDACs, thereby preventing the deacetylation of histone proteins and altering the chromatin structure .
Cellular Effects
Acetyldinaline has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, acetyldinaline induces cell cycle arrest, apoptosis, and differentiation. It also affects the expression of genes involved in cell proliferation, survival, and apoptosis. Additionally, acetyldinaline has been observed to impact cellular metabolism by altering the levels of key metabolic enzymes and metabolites .
Molecular Mechanism
The molecular mechanism of acetyldinaline involves its inhibition of histone deacetylase (HDAC) activity. By binding to the active site of HDACs, acetyldinaline prevents the deacetylation of histone proteins, leading to an increase in histone acetylation. This change in acetylation status alters the chromatin structure, making it more accessible to transcription factors and co-regulators. As a result, gene expression is modulated, leading to changes in cellular function and behavior. Acetyldinaline also affects the expression of non-histone proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetyldinaline have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. In vitro studies have shown that acetyldinaline can induce a dose-dependent decrease in colony-forming units of megakaryocytes (CFU-meg) derived from bone marrow and spleen cells. In vivo studies have demonstrated that prolonged administration of acetyldinaline leads to a decrease in platelet counts, which recover after the cessation of treatment .
Dosage Effects in Animal Models
The effects of acetyldinaline vary with different dosages in animal models. In preclinical toxicity studies, acetyldinaline was administered to rats and dogs at various doses. The results showed that higher doses of acetyldinaline led to severe clinical signs and mortality, while lower doses were associated with reversible bone marrow suppression and other toxic effects. These studies also revealed that acetyldinaline interferes with the release and maturation of cells in the bone marrow, leading to changes in hematopoietic cell populations .
Metabolic Pathways
Acetyldinaline is involved in several metabolic pathways, including those related to histone acetylation and deacetylation. The compound interacts with enzymes such as histone deacetylases (HDACs) and acetyltransferases, which play a crucial role in regulating the acetylation status of histone proteins. By inhibiting HDAC activity, acetyldinaline affects the levels of acetylated histones and other metabolites, leading to changes in gene expression and cellular function .
Transport and Distribution
The transport and distribution of acetyldinaline within cells and tissues are influenced by various transporters and binding proteins. Acetyldinaline is known to interact with cellular transporters that facilitate its uptake and distribution within cells. Once inside the cell, acetyldinaline can accumulate in specific compartments, such as the nucleus, where it exerts its effects on histone acetylation and gene expression .
Subcellular Localization
Acetyldinaline is primarily localized in the nucleus, where it interacts with histone proteins and other nuclear components. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In the nucleus, acetyldinaline exerts its effects on histone acetylation, chromatin structure, and gene expression, ultimately influencing cellular function and behavior .
準備方法
合成経路と反応条件
アセチルジナリンは、4-アセタミド安息香酸のカルボキシル基と1,2-フェニレンジアミンのアミノ基のいずれかを、正式な縮合反応によって合成されます . この反応は、通常、適切な溶媒と触媒を使用して、縮合プロセスを促進します。 温度やpHなどの反応条件は、最終生成物の高収率と純度を確保するために、慎重に制御されます .
工業生産方法
工業的な環境では、アセチルジナリンの生産は、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用した大規模合成を含みます。 このプロセスには、化合物の所望の品質を達成するために、再結晶やクロマトグラフィーなどの複数の精製工程が含まれる場合があります .
化学反応解析
反応の種類
アセチルジナリンは、次のようなさまざまな化学反応を起こします。
酸化: アセチルジナリンは酸化されて、対応するキノンまたはその他の酸化誘導体となる可能性があります。
還元: この化合物は還元されて、アミンまたはその他の還元生成物となる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、キノン、アミン、置換ベンザミドなど、アセチルジナリンのさまざまな誘導体が含まれます .
科学研究への応用
アセチルジナリンは、次のような幅広い科学研究への応用があります。
化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 細胞周期調節やアポトーシスなど、細胞プロセスへの影響について調査されています。
医学: 白血病、膵臓、結腸、乳房、前立腺、骨形成性固形腫瘍などのさまざまな癌の治療のための潜在的な治療薬として研究されています
化学反応の分析
Types of Reactions
Acetyldinaline undergoes various chemical reactions, including:
Oxidation: Acetyldinaline can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Acetyldinaline can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of Acetyldinaline, such as quinones, amines, and substituted benzamides .
類似化合物との比較
Similar Compounds
Dinaline: The parent compound of Acetyldinaline, known for its cytostatic properties.
Tacedinaline: Another HDAC inhibitor with similar antitumor activity
Uniqueness
Acetyldinaline is unique due to its acetylated structure, which enhances its ability to inhibit HDAC and its differential activity against leukemic cells and normal stem cells. This makes it a promising candidate for targeted cancer therapy with potentially fewer side effects compared to other similar compounds .
生物活性
Tacedinaline, also known as CI-994, is a selective inhibitor of histone deacetylases (HDACs), particularly HDAC1 and HDAC3. This compound has garnered significant attention in cancer research due to its potential therapeutic effects and mechanisms of action. This article explores the biological activity of Tacedinaline, focusing on its effects on cancer cell lines, mechanisms of action, and relevant case studies.
Tacedinaline functions by inhibiting histone deacetylases, which play a crucial role in regulating gene expression through the modification of chromatin structure. By preventing the deacetylation of histones, Tacedinaline promotes a more relaxed chromatin state, facilitating transcriptional activation. This mechanism is particularly relevant in cancer biology, where dysregulation of HDAC activity is often observed.
- HDAC Inhibition : Tacedinaline shows potent inhibitory activity against HDAC1 with an IC50 value of 0.57 μM, and it also affects HDAC3 and HDAC6 to a lesser extent .
- Cell Cycle Arrest : The compound induces G1 cell cycle arrest in various cancer cell lines, contributing to its anti-cancer effects .
In Vitro Studies
Tacedinaline has been evaluated in various in vitro studies:
- Cell Lines : In HeLa cells, Tacedinaline demonstrated selective inhibition of HDAC1 and HDAC3 with IC50 values around 43.5 μM .
- Apoptosis Induction : In peripheral blood lymphocytes from male Wistar rats, Tacedinaline induced apoptosis in a dose-dependent manner (1 μM to 10 μM) over 24 hours .
- Cancer Types : Studies have shown that Tacedinaline effectively induces apoptosis in non-small cell lung cancer (NSCLC) cell lines (A549 and LX-1) through inhibition of HDAC activity and subsequent cell cycle arrest .
In Vivo Studies
In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of Tacedinaline:
- Animal Models : Research using aged mice indicated that Tacedinaline can mitigate haloperidol-induced motor and memory side effects by increasing acetylation at the dopamine receptor gene promoter . The effective doses ranged from 10 mg/kg to 30 mg/kg.
- Tumor Models : In MYC-driven medulloblastoma models, Tacedinaline was shown to target intrinsic tumor growth while enhancing susceptibility to macrophage-mediated clearance .
Case Study 1: Glioblastoma Multiforme (GBM)
A study highlighted that Tacedinaline could overcome temozolomide resistance in GBM cells through modulation of NF-kB signaling pathways. The compound's ability to enhance acetylation levels was linked to improved therapeutic outcomes in resistant cancer models .
Case Study 2: Neurodegenerative Disorders
In aged mice models, Tacedinaline administration resulted in significant improvements in motor coordination and memory function post-antipsychotic treatment. This suggests potential applications beyond oncology, particularly in neurodegenerative conditions where histone modification plays a role .
Summary of Findings
The following table summarizes key findings related to the biological activity of Tacedinaline:
Study Type | IC50 Values (μM) | Effects Observed | Cancer Type/Model |
---|---|---|---|
In Vitro | 0.57 (HDAC1) | Induces apoptosis; G1 arrest | HeLa cells |
In Vitro | ~43.5 | Selective inhibition | Various cancer cell lines |
In Vivo | 10-30 | Mitigates drug-induced side effects | Aged mice |
In Vivo | N/A | Targets tumor growth; enhances macrophage clearance | MYC-driven medulloblastoma |
特性
IUPAC Name |
4-acetamido-N-(2-aminophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZAPHZUAVEOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150095 | |
Record name | Tacedinaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112522-64-2 | |
Record name | Tacedinaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112522-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tacedinaline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacedinaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tacedinaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetylamino-N-(2'-aminophenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACEDINALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-acetylamino-N-(2'-aminophenyl)-benzamide (Acetyldinaline)?
A1: 4-acetylamino-N-(2'-aminophenyl)-benzamide functions as a histone deacetylase (HDAC) inhibitor. [] This means it blocks the action of enzymes responsible for removing acetyl groups from histones, proteins that help package DNA. This inhibition leads to increased histone acetylation, which can alter gene expression and impact cell function. [] Notably, 4-acetylamino-N-(2'-aminophenyl)-benzamide demonstrates selective inhibition of HDAC-1 and HDAC-2 without affecting the activity of the histone acetyltransferase GCN5. []
Q2: How does 4-acetylamino-N-(2'-aminophenyl)-benzamide impact cancer cells?
A2: Research suggests that 4-acetylamino-N-(2'-aminophenyl)-benzamide exhibits potent antitumor activity against various cancer cell lines. [, ] In vitro studies show it induces cell cycle arrest at the G0/G1 phase, reduces the S phase, and triggers apoptosis in a concentration-dependent manner. [] Studies on HCT-8 colon carcinoma cells revealed that 4-acetylamino-N-(2'-aminophenyl)-benzamide induces histone H3 hyperacetylation in a time and dose-dependent way, detectable as early as 30 minutes after treatment. []
Q3: What is the significance of the Brown Norway rat acute myelocytic leukemia (BNML) model in 4-acetylamino-N-(2'-aminophenyl)-benzamide research?
A3: The BNML model serves as a relevant preclinical model for human acute myelocytic leukemia (AML). [] Studies using this model have been crucial in demonstrating the efficacy of 4-acetylamino-N-(2'-aminophenyl)-benzamide against AML cells. [, ] This model has also been instrumental in exploring resistance mechanisms and investigating the therapeutic window of 4-acetylamino-N-(2'-aminophenyl)-benzamide. []
Q4: How effective is 4-acetylamino-N-(2'-aminophenyl)-benzamide in treating minimal residual disease (MRD) in the BNML model?
A4: 4-acetylamino-N-(2'-aminophenyl)-benzamide has shown promising results in treating MRD in the BNML model. [] Following MRD induction treatment (cyclophosphamide and X-ray irradiation), rats treated with a low dose of 4-acetylamino-N-(2'-aminophenyl)-benzamide (11.85 mg/kg/day for five days) showed significant cure rates depending on the treatment start time and the number of treatment courses. [] Notably, the study highlighted that 4-acetylamino-N-(2'-aminophenyl)-benzamide did not hinder bone marrow regeneration, a crucial factor for post-transplantation recovery. []
Q5: Has resistance to 4-acetylamino-N-(2'-aminophenyl)-benzamide been observed?
A5: Yes, an 4-acetylamino-N-(2'-aminophenyl)-benzamide-resistant BNML subline (BNML/ACD-R) was developed in vivo through repeated oral administration of the drug. [] The resistant cell line displayed significantly reduced sensitivity to 4-acetylamino-N-(2'-aminophenyl)-benzamide compared to the parental line. [] This resistant subline provides a valuable tool for further investigation into the mechanisms of resistance and the exploration of strategies to overcome it.
Q6: What are the pharmacokinetic properties of 4-acetylamino-N-(2'-aminophenyl)-benzamide?
A6: 4-acetylamino-N-(2'-aminophenyl)-benzamide exhibits favorable pharmacokinetic properties. [] Studies in mice showed a plasma elimination half-life ranging from 3.4 to 9.4 hours, indicating sustained drug exposure. [] In non-human primates, intravenous administration of 4-acetylamino-N-(2'-aminophenyl)-benzamide resulted in a terminal half-life of 7.4 hours and significant penetration into the cerebrospinal fluid (CSF). [] These findings suggest its potential for treating central nervous system neoplasms.
Q7: What are the limitations of 4-acetylamino-N-(2'-aminophenyl)-benzamide administration?
A7: 4-acetylamino-N-(2'-aminophenyl)-benzamide suffers from poor aqueous solubility, necessitating oral administration. [] While this route is convenient, it can lead to variability in drug absorption.
Q8: What is the current status of 4-acetylamino-N-(2'-aminophenyl)-benzamide in clinical development?
A8: 4-acetylamino-N-(2'-aminophenyl)-benzamide has undergone preclinical toxicity studies in rats and dogs. [] Based on promising preclinical data, including its activity against various tumor models and its favorable pharmacokinetic profile, 4-acetylamino-N-(2'-aminophenyl)-benzamide has progressed to Phase I clinical trials. [] These trials aim to evaluate its safety, determine optimal dosing, and gather preliminary data on its efficacy in humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。